5-Fluoro-2-méthylpyrimidin-4-ol

Vue d'ensemble

Description

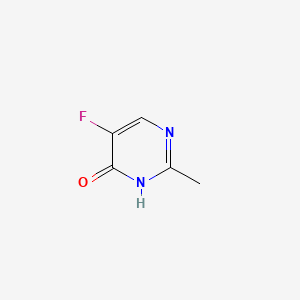

5-Fluoro-2-methylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C5H5FN2O. It is a derivative of pyrimidine, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position.

Applications De Recherche Scientifique

5-Fluoro-2-methylpyrimidin-4-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

Target of Action

It is known that fluoropyrimidines, a class of drugs to which this compound belongs, often target thymidylate synthase (ts), a crucial enzyme in dna synthesis . By inhibiting TS, these compounds can disrupt DNA replication and cell division, making them effective against rapidly dividing cells, such as cancer cells .

Mode of Action

Fluoropyrimidines generally exert their effects by being incorporated into the dna and rna of cells, causing disruptions in their functions . The deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, bind to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, leading to a decrease in the synthesis of thymidine monophosphate (dTMP), a critical component of DNA .

Biochemical Pathways

Fluoropyrimidines are known to affect several cancer-related pathways, including cell apoptosis, autophagy, epithelial–mesenchymal transition, and others . They can also modulate multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in urine .

Result of Action

The inhibition of ts by fluoropyrimidines leads to a decrease in the synthesis of thymidine monophosphate (dtmp), a critical component of dna . This disruption in DNA synthesis can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-methylpyrimidin-4-ol at different dosages in animal models have not been extensively studied

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylpyrimidin-4-ol typically involves the fluorination of 2-methylpyrimidin-4-ol. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at room temperature, yielding the desired product with high selectivity .

Industrial Production Methods

Industrial production of 5-Fluoro-2-methylpyrimidin-4-ol may involve large-scale fluorination processes using similar reagents but optimized for higher efficiency and yield. The reaction conditions are carefully monitored to ensure consistent quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrimidine derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Fluorouracil

- 2-Fluoropyrimidine

- 4-Fluoropyrimidine

Uniqueness

5-Fluoro-2-methylpyrimidin-4-ol is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Activité Biologique

Overview

5-Fluoro-2-methylpyrimidin-4-ol (CAS Number: 1480-91-7) is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. Its structural characteristics, including a fluorine atom at the 5-position and a methyl group at the 2-position, suggest it may interact with various biological targets, particularly enzymes involved in nucleotide metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

5-Fluoro-2-methylpyrimidin-4-ol primarily functions as an enzyme inhibitor , particularly targeting thymidylate synthase (TS), a critical enzyme in DNA synthesis. The inhibition of TS leads to decreased synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and cell proliferation. This mechanism positions the compound as a potential candidate for anticancer and antiviral therapies, as it can disrupt the proliferation of rapidly dividing cells such as cancer cells and inhibit viral replication processes.

Anticancer Properties

Research indicates that 5-Fluoro-2-methylpyrimidin-4-ol has significant anticancer properties due to its ability to inhibit TS. This inhibition can lead to:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing them from progressing through critical phases necessary for division.

- Apoptosis Induction : By disrupting nucleotide synthesis, it can trigger apoptotic pathways, leading to programmed cell death in tumor cells.

Antiviral Activity

In addition to its anticancer effects, 5-Fluoro-2-methylpyrimidin-4-ol exhibits antiviral activity. Its structural similarity to nucleotides suggests it may interfere with viral replication by:

- Inhibiting Viral Enzymes : The compound may inhibit enzymes essential for viral RNA synthesis and replication processes.

- Modulating Immune Responses : It may enhance the host's immune response against viral infections by affecting cytokine production and immune cell activation .

Research Findings and Case Studies

Several studies have explored the biological activity of 5-Fluoro-2-methylpyrimidin-4-ol:

- Enzyme Inhibition Studies : In vitro assays demonstrated that 5-Fluoro-2-methylpyrimidin-4-ol effectively inhibits TS activity with an IC50 value comparable to established TS inhibitors like 5-fluorouracil (5-FU). This suggests its potential as a therapeutic agent in cancer treatment.

- Cell Line Studies : Experiments conducted on various cancer cell lines have shown that treatment with 5-Fluoro-2-methylpyrimidin-4-ol results in significant reductions in cell viability and increases in apoptotic markers. For instance, studies on colorectal carcinoma cells indicated enhanced sensitivity to the compound when used in combination with other chemotherapeutic agents.

- Antiviral Efficacy : Preliminary studies indicate that 5-Fluoro-2-methylpyrimidin-4-ol may inhibit influenza virus replication in vitro. It was observed to reduce viral titers significantly, suggesting a promising avenue for further antiviral development .

Comparative Analysis

To better understand the biological activity of 5-Fluoro-2-methylpyrimidin-4-ol, a comparison with similar compounds is useful:

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| 5-Fluorouracil (5-FU) | TS Inhibition | Anticancer (gastrointestinal) |

| Gemcitabine | Nucleotide analog | Anticancer (pancreatic) |

| Cytarabine | Nucleotide analog | Anticancer (leukemia) |

Future Directions

While current research highlights the potential of 5-Fluoro-2-methylpyrimidin-4-ol as an anticancer and antiviral agent, further studies are needed to:

- Establish detailed pharmacokinetic profiles.

- Assess the compound's efficacy in vivo.

- Explore combination therapies that could enhance its therapeutic effects against resistant cancer types or viral strains.

Propriétés

IUPAC Name |

5-fluoro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSFVIMARJLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664007 | |

| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-91-7 | |

| Record name | 5-Fluoro-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.